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Compound of Interest

Compound Name: Safflospermidine A

Cat. No.: B13446736 Get Quote

Lack of Publicly Available Data on Safflospermidine
A Derivatives
Extensive searches for "Structure-activity relationship of Safflospermidine A derivatives" and

"Safflospermidine A derivatives synthesis and biological activity" yielded no specific publicly

available scientific literature or data. This suggests that research on the structure-activity

relationships of Safflospermidine A derivatives may be limited, unpublished, or still in its

nascent stages.

To fulfill the user's request for a representative comparison guide on structure-activity

relationships, this report will focus on a well-documented class of compounds, Aldisine

derivatives, for which relevant data has been identified. This guide will adhere to the requested

format, providing a detailed comparison of Aldisine derivatives, including quantitative data,

experimental protocols, and visualizations.

Comparison Guide: Structure-Activity Relationship
(SAR) Studies of Aldisine Derivatives
This guide provides a comparative analysis of the biological activities of various Aldisine

derivatives, focusing on their antiviral, fungicidal, and larvicidal properties. The data presented

is based on published experimental findings and aims to elucidate the relationship between the

chemical structure of these derivatives and their biological function.
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Data Presentation: Biological Activities of Aldisine
Derivatives
The following tables summarize the quantitative data on the antiviral, larvicidal, and fungicidal

activities of synthesized Aldisine derivatives.

Table 1: In Vivo Antiviral Activity of Aldisine Derivatives Against Tobacco Mosaic Virus (TMV)

Compound
Concentrati
on (mg/L)

Inhibition
Rate (%)

Commercial
Control

Concentrati
on (mg/L)

Inhibition
Rate (%)

5-6 500 58.2 Ribavirin 500 52.4

5-12 500 55.1
Ningnanmyci

n
500 56.3

Aldisine 500 45.3

Data suggests that the introduction of a 3-methylphenyl (5-6) or a 3-pyridyl (5-12) substituted

acylhydrazone moiety enhances the antiviral activity compared to the parent compound,

Aldisine, and the commercial antiviral drug Ribavirin.[1] The activity of these compounds is

comparable to Ningnanmycin, a potent commercial antiviral agent.[1]

Table 2: Larvicidal Activity of Aldisine Derivatives
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Compound Target Species
Concentration
(mg/L)

Mortality Rate (%)

2-4 Plutella xylostella 600 >90

5-6 Plutella xylostella 600 >90

5-13 Plutella xylostella 600 >90

5-17 Plutella xylostella 600 >90

5-3 Mythimna separata 100 30

5-8 Mythimna separata 100 30

5-13 Plutella xylostella 100 30

5-17 Plutella xylostella 100 30

The derivatization of Aldisine generally improved larvicidal activity against Plutella xylostella

and Mythimna separata.[1] Specifically, compounds 2-4, 5-6, 5-13, and 5-17 exhibited high

efficacy against P. xylostella at a concentration of 600 mg/L.[1]

Table 3: Fungicidal Activity of Aldisine Derivatives
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Compound Pathogenic Fungi
Concentration
(mg/L)

Mycelial Growth
Inhibition (%)

2-2 >5 species 50 >50

2-6 >5 species 50 >50

5-7 >5 species 50 >50

5-9 >5 species 50 >50

5-11 >5 species 50 >50

5-13 >5 species 50 >50

5-16 >5 species 50 >50

5-17 >5 species 50 >50

5-18 >5 species 50 >50

A broad-spectrum fungicidal activity was observed for several derivatives at a concentration of

50 mg/L against 14 different phytopathogenic fungi.[1] The ester derivatives (2-2, 2-6),

acylhydrazone derivatives (5-7, 5-9, 5-11, 5-13, 5-16), and hydrazone derivatives (5-17, 5-18)

were particularly effective, inhibiting mycelial growth by over 50% in more than five species of

fungi.[1]

Experimental Protocols
1. Synthesis of Aldisine Derivatives Incorporating Acylhydrazone Moieties: The synthesis of the

novel Aldisine derivatives involved the use of the antiviral alkaloid aldisine as the lead

compound. A key structural modification was the introduction of an acylhydrazone moiety to

enhance hydrogen bonding interactions with target proteins. The structures of the resulting

derivatives were confirmed using variable-temperature 1H-NMR analysis.[1]

2. In Vivo Antiviral Activity Assay against Tobacco Mosaic Virus (TMV): The antiviral activity of

the synthesized compounds against TMV was evaluated using the half-leaf method. Nicotiana

glutinosa L. plants were used as the host. The viral suspension was inoculated on the left side

of the leaves, while the right side was treated with a solution of the test compound and served
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as the control. The number of local lesions on both sides was recorded 3-4 days post-

inoculation to calculate the inhibition rate.

3. Larvicidal Activity Assay: The larvicidal activities against Mythimna separata and Plutella

xylostella were assessed. For M. separata, the leaf-dipping method was employed, where fresh

corn leaves were dipped in the test solutions and fed to the larvae. For P. xylostella, the larvae

were directly immersed in the test solutions. Mortality rates were recorded after a specific

period.

4. Fungicidal Activity Assay: The fungicidal effects of the compounds were determined using

the mycelial growth rate method. The test compounds were mixed with a potato dextrose agar

(PDA) medium, and mycelial discs of 14 different phytopathogenic fungi were placed on the

plates. The plates were incubated, and the diameter of the mycelial growth was measured to

calculate the inhibition rate compared to a control.[1]

5. Molecular Docking Studies: To understand the mechanism of action, molecular docking

simulations were performed. The crystal structure of the TMV coat protein (TMV-CP) was used

as the target protein. The synthesized Aldisine derivatives were docked into the active site of

TMV-CP to predict their binding modes and identify key interactions, such as hydrogen bonds,

that contribute to their antiviral activity.[1]
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Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of

Aldisine derivatives.
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Caption: Proposed mechanism of antiviral action of Aldisine derivatives via hydrogen bonding

with the TMV coat protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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